2-Ethyl-4,4,4-trifluorobutanoic acid
Overview
Description
2-Ethyl-4,4,4-trifluorobutanoic acid is a chemical compound with the CAS Number: 769169-19-9 . It has a molecular weight of 170.13 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-ethyl-4,4,4-trifluorobutanoic acid . The InChI code is 1S/C6H9F3O2/c1-2-4(5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
2-Ethyl-4,4,4-trifluorobutanoic acid is a liquid at room temperature .Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which include structures like 2-Ethyl-4,4,4-trifluorobutanoic acid, are utilized in numerous industrial and commercial applications. However, their degradation in the environment, especially through microbial action, is a significant area of study due to the toxic profiles of the resulting degradation products. Research focuses on understanding the environmental fate of these chemicals and their precursors, identifying microbial degradation pathways, and evaluating the biodegradability of these compounds in various environmental settings like soil and sediment (Liu & Avendaño, 2013).
Developmental Toxicity of Perfluoroalkyl Acids
The developmental toxicity of perfluoroalkyl acids, which are related to compounds like 2-Ethyl-4,4,4-trifluorobutanoic acid, has been a subject of research due to their widespread presence in humans and potential health implications. These studies aim to understand the hazards inherent in these compounds, especially focusing on their effects on development and reproduction in rodent models and potential relevance to human health risk (Lau et al., 2004).
Environmental and Health Concerns of PFAS
The environmental persistence, biomagnification, and potential toxicity of per- and polyfluoroalkyl substances (PFAS), which include structures similar to 2-Ethyl-4,4,4-trifluorobutanoic acid, are of considerable concern. Research in this area primarily focuses on understanding the levels of these compounds in drinking water and assessing the health risks associated with regular consumption. The studies also explore the effectiveness of various treatment methods in removing these substances from water sources (Domingo & Nadal, 2019).
Safety And Hazards
properties
IUPAC Name |
2-ethyl-4,4,4-trifluorobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-2-4(5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVBGOPXCRMCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4,4,4-trifluorobutanoic acid |
Synthesis routes and methods
Procedure details
Citations
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